molecular formula C13H17NO2 B044969 N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine CAS No. 114413-77-3

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine

Cat. No.: B044969
CAS No.: 114413-77-3
M. Wt: 219.28 g/mol
InChI Key: LOYZMUZNAPZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine: is a chemical compound with the molecular formula C13H17NO2 It is characterized by a benzodioxole ring attached to a cyclopentanamine moiety

Scientific Research Applications

Chemistry: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of probes and sensors for detecting specific biomolecules.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the manufacture of polymers, resins, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine typically involves the reaction of 1,3-benzodioxole with cyclopentanamine under specific conditions. One common method includes:

    Starting Materials: 1,3-benzodioxole and cyclopentanamine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole ring or the cyclopentanamine moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring may interact with aromatic residues in proteins, while the cyclopentanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)cyclopentylamine
  • (2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)cyclopentylamine

Comparison: N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine is unique due to the presence of both the benzodioxole ring and the cyclopentanamine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the benzodioxole ring enhances the compound’s stability and reactivity, while the cyclopentanamine moiety contributes to its solubility and bioavailability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-4-11(3-1)14-8-10-5-6-12-13(7-10)16-9-15-12/h5-7,11,14H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYZMUZNAPZSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357921
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114413-77-3
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-dioxaindan-5-ylmethyl)cyclopentanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.